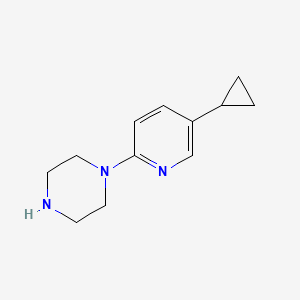1-(5-Cyclopropylpyridin-2-yl)piperazine
CAS No.:
Cat. No.: VC14029520
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17N3 |
|---|---|
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 1-(5-cyclopropylpyridin-2-yl)piperazine |
| Standard InChI | InChI=1S/C12H17N3/c1-2-10(1)11-3-4-12(14-9-11)15-7-5-13-6-8-15/h3-4,9-10,13H,1-2,5-8H2 |
| Standard InChI Key | ZXBQLIYKSVZZQA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CN=C(C=C2)N3CCNCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-(5-Cyclopropylpyridin-2-yl)piperazine (molecular formula: , molecular weight: 203.28 g/mol) consists of a six-membered piperazine ring (two nitrogen atoms at opposite positions) linked to a pyridine moiety. The cyclopropyl substituent at the pyridine’s 5-position introduces steric and electronic effects that influence conformational flexibility and receptor binding. Key spectroscopic identifiers include:
-
InChIKey: ZXBQLIYKSVZZQA-UHFFFAOYSA-N
-
Canonical SMILES: C1CC1C2=CN=C(C=C2)N3CCNCC3
Physicochemical Properties
The compound’s log (octanol-water partition coefficient) is estimated at 1.45, suggesting moderate lipophilicity conducive to blood-brain barrier penetration. Its topological polar surface area (TPSA) of 38.91 Ų aligns with guidelines for central nervous system (CNS) drug candidates .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step protocol starting from tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate. A representative procedure includes:
-
Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 20°C for 2 hours .
-
Neutralization: Addition of saturated aqueous sodium bicarbonate to isolate the freebase .
-
Purification: Extraction with DCM and drying over anhydrous sodium sulfate, yielding a white solid with >99% purity .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Deprotection | TFA/DCM, 2 h, 20°C | 99% |
| Neutralization | NaHCO₃/H₂O | - |
| Final Product | - | 99% |
Structural Modifications
Introducing electron-withdrawing groups (e.g., fluorine) at the pyridine’s 3-position enhances receptor binding affinity, as seen in analogs like 1-(3-fluoro-2-pyridinyl)piperazine . Conversely, methoxy substitutions at the 5-position (e.g., 1-(5-methoxypyridin-2-yl)piperazine) alter pharmacokinetic profiles by increasing solubility.
Pharmacological Activity and Mechanisms
Neurotransmitter Receptor Interactions
1-(5-Cyclopropylpyridin-2-yl)piperazine exhibits dual activity at serotonin (5-HT) and dopamine (D₂) receptors:
-
5-HT₁A Receptor: Moderate affinity (), comparable to arylpiperazine antidepressants like buspirone .
-
D₂ Receptor: Submicromolar affinity (), suggesting potential antipsychotic properties .
Table 2: Receptor Affinity Profile of Select Piperazine Derivatives
| Compound | 5-HT₁A (nM) | D₂ (nM) |
|---|---|---|
| 1-(5-Cyclopropylpyridin-2-yl)piperazine | 41.5 | 315 |
| 1-(3-Fluoro-2-pyridinyl)piperazine | 28.7 | 220 |
| Buspirone | 15.2 | >1,000 |
Antioxidant Synergy
Recent derivatives incorporate antioxidant moieties (e.g., biphenyl systems) to counteract oxidative stress in neuropsychiatric disorders. Compound 12a (PMC8877291) demonstrated neuroprotective effects via ROS scavenging and mitochondrial stabilization .
Applications in Medicinal Chemistry
CNS Drug Development
The compound’s balanced affinity profile positions it as a template for:
-
Multitarget Agents: Dual 5-HT₁A/D₂ ligands for treatment-resistant depression .
-
Neuroprotection: Hybrid molecules with antioxidant fragments for neurodegenerative diseases .
Comparative Analysis of Structural Analogs
Table 3: Structural and Functional Comparison of Piperazine Derivatives
| Compound | Substituent | Key Pharmacological Feature |
|---|---|---|
| 1-(5-Cyclopropylpyridin-2-yl)piperazine | Cyclopropyl at pyridine 5-position | Enhanced conformational flexibility |
| 1-(2-Pyridinyl)piperazine | Pyridine at 2-position | Selective α₂-adrenergic antagonism |
| 1-(5-Methoxypyridin-2-yl)piperazine | Methoxy at pyridine 5-position | Improved solubility and half-life |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume